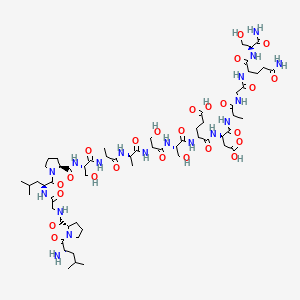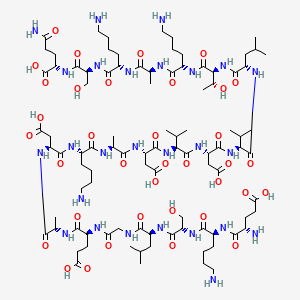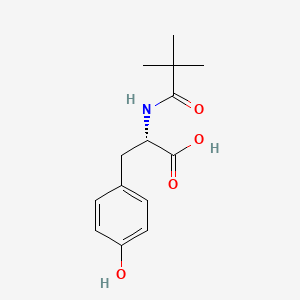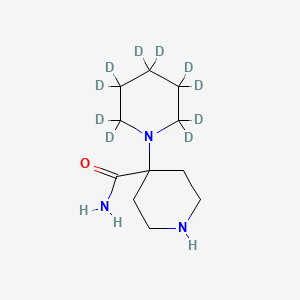
1,4'-Bipiperidinyl-4'-carboxamide-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4’-Bipiperidinyl-4’-carboxamide-d10 is a deuterated derivative of 1,4’-Bipiperidinyl-4’-carboxamide. This compound is often used as a reference standard in various analytical applications due to its stable isotopic labeling. The deuterium atoms replace hydrogen atoms, making it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4’-Bipiperidinyl-4’-carboxamide-d10 typically involves the deuteration of 1,4’-Bipiperidinyl-4’-carboxamide. The process begins with the preparation of 1,4’-Bipiperidinyl-4’-carboxamide, which can be synthesized through the reaction of piperidine with piperidine-4-carboxylic acid under specific conditions. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents such as deuterated water (D2O) or deuterated solvents .
Industrial Production Methods
Industrial production of 1,4’-Bipiperidinyl-4’-carboxamide-d10 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling .
化学反応の分析
Types of Reactions
1,4’-Bipiperidinyl-4’-carboxamide-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various halogenating agents, nucleophiles, and electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
1,4’-Bipiperidinyl-4’-carboxamide-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and validation of analytical methods for quality control and assurance
作用機序
The mechanism of action of 1,4’-Bipiperidinyl-4’-carboxamide-d10 is primarily related to its role as a stable isotopic label. The deuterium atoms in the compound provide a distinct mass difference compared to the non-deuterated form, allowing for precise tracking and analysis in various analytical techniques. The molecular targets and pathways involved depend on the specific application and the compounds being studied .
類似化合物との比較
Similar Compounds
- 1,4’-Bipiperidinyl-4’-carboxamide
- 1,4’-Bipiperidinyl-4’-carboxamide-d8
- 1,4’-Bipiperidinyl-4’-carboxamide-d12
Uniqueness
1,4’-Bipiperidinyl-4’-carboxamide-d10 is unique due to its specific isotopic labeling with ten deuterium atoms. This provides a distinct advantage in analytical applications where precise mass differences are crucial. Compared to other similar compounds, 1,4’-Bipiperidinyl-4’-carboxamide-d10 offers enhanced stability and accuracy in mass spectrometry and NMR spectroscopy .
特性
IUPAC Name |
4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14/h13H,1-9H2,(H2,12,15)/i1D2,2D2,3D2,8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXZEVXPRCVGAO-YRRFPNITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCNCC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCNCC2)C(=O)N)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

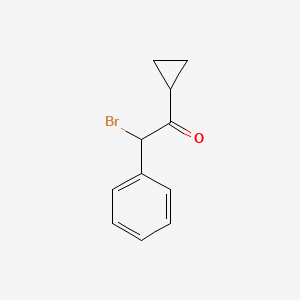
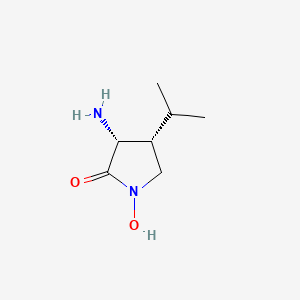
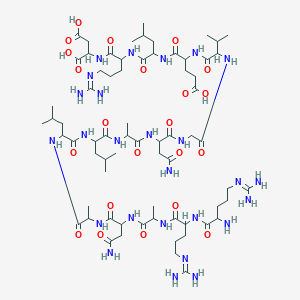

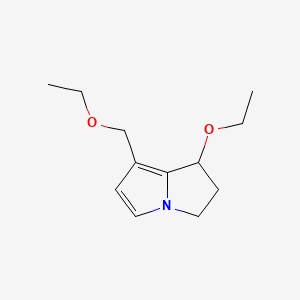
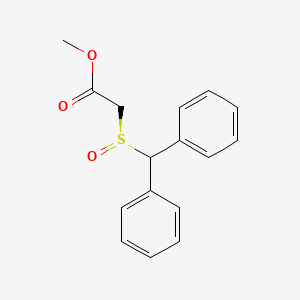
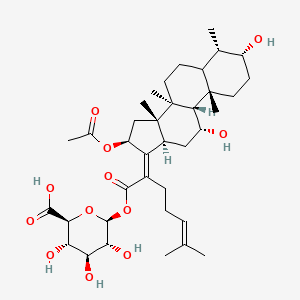
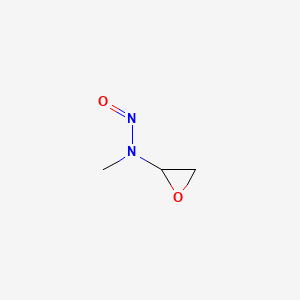
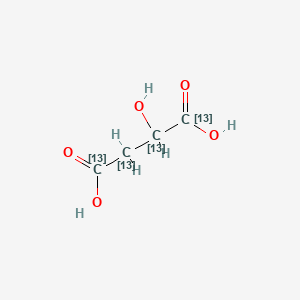
![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)
